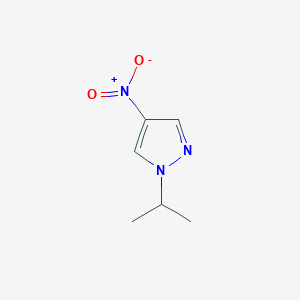

1-Isopropyl-4-nitro-1H-pyrazole

Overview

Description

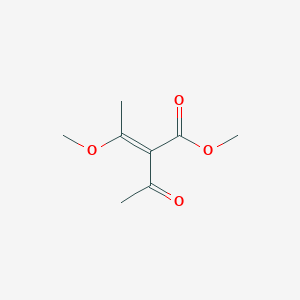

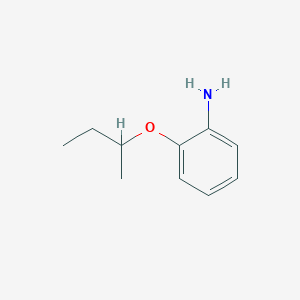

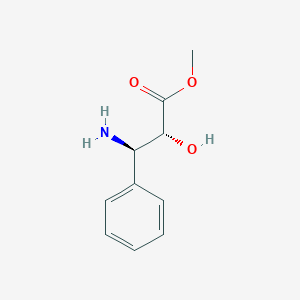

1-Isopropyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H9N3O2 . It is used as a reactant to synthesize imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one-based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 .Chemical Reactions Analysis

This compound can be used as a reactant in the synthesis of various compounds. For instance, it can be used to synthesize imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one-based KDM4 and KDM5 inhibitors .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 155.16 . It should be stored in a sealed container at room temperature .Scientific Research Applications

Synthesis and Characterization of Trimeric Silver(I) Pyrazolates

Trimeric Ag(I) adducts of 3,5-di(isopropyl)pyrazole and derivatives, including the 4-nitro substituent, have been synthesized and characterized through X-ray crystallography, NMR, and IR spectroscopy. This research showcases the potential of 1-Isopropyl-4-nitro-1H-pyrazole in forming complex structures with silver, hinting at its application in materials science and coordination chemistry (Dias & Diyabalanage, 2006).

Regioselective Synthesis of Pyrazole Derivatives

A study on the regioselective introduction of nitro groups into pyrazoles highlights the versatility of this compound derivatives in synthetic chemistry. This research provides a foundation for the targeted synthesis of complex pyrazole-based molecules, potentially useful in pharmaceuticals and agrochemicals (Dalinger et al., 2016).

Energetic Material Development

Research into the reactivity of nitropyrazoles, including this compound, has led to advances in energetic materials. These compounds are investigated for their potential as components in propellants and explosives, with studies focusing on their synthesis, characterization, and reactivity under various conditions (Dalinger et al., 2013).

Corrosion Inhibition Properties

The inhibitive properties of 4-nitropyrazole and derivatives against acidic iron corrosion have been examined, indicating the potential of these compounds in corrosion protection applications. This study underscores the importance of structural and electronic factors in determining the effectiveness of heterocyclic compounds as corrosion inhibitors (Babić-Samardžija et al., 2005).

Advanced Synthetic Methods for Pyrazole Derivatives

Innovative synthetic approaches for creating 1-alkyl-4-aminopyrazoles from 4-nitropyrazole demonstrate the chemical flexibility of nitropyrazole derivatives. These methods enable the production of valuable intermediates for pharmaceutical development, showcasing the broad applicability of this compound in medicinal chemistry (Zabierek et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Analysis

Biochemical Properties

1-Isopropyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby reducing cell growth. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. This binding is often mediated by the nitro group, which can form covalent bonds with nucleophilic residues on the enzyme. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cell death or tissue damage. It is important to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in metabolite levels and metabolic flux, affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, depending on its physicochemical properties. The distribution of this compound within the cell can affect its localization and activity, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic pathways .

properties

IUPAC Name |

4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSSFOTWGVIHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541639 | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97421-21-1 | |

| Record name | 1-(1-Methylethyl)-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)